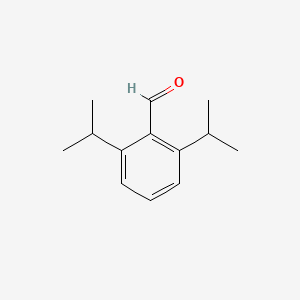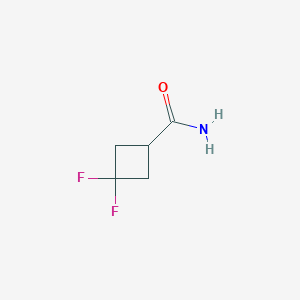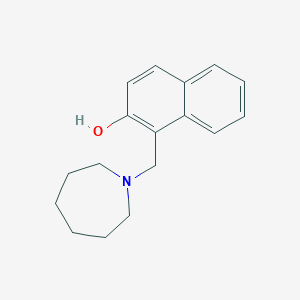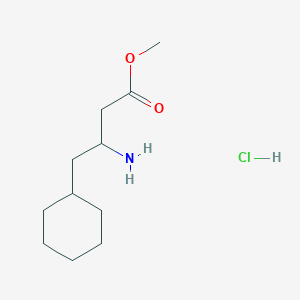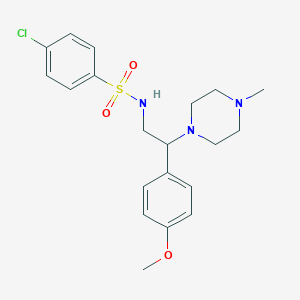
4-chloro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H26ClN3O3S and its molecular weight is 423.96. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antifungal Applications
- Synthesis & Antifungal Screening of Novel Azetidin-2-ones (2015): A new series of benzenesulfonamide derivatives were synthesized, showing potent antifungal activity against Aspergillus niger and Aspergillus flavus (Gupta & Halve, 2015).
Cancer Therapy Applications
- New Zinc Phthalocyanine Derivatives (2020): Development of new benzenesulfonamide derivative groups for photodynamic cancer therapy, highlighting their potential as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
- Anticancer Activity of Benzenesulfonamide Derivatives (2012): Synthesis of novel benzenesulfonamide derivatives with significant activity against various human tumor cell lines (Sławiński, Żołnowska, Orlewska, & Chojnacki, 2012).
Herbicide and Weed Management
- Metabolism of Chlorsulfuron by Plants (1982): Investigation of chlorsulfuron, a related compound, and its selective herbicide properties in small grains (Sweetser, Schow, & Hutchison, 1982).
Molecular Structure and Synthesis
- Synthesis and Molecular Structure of Novel Benzenesulfonamide Derivatives (2007): Synthesized compounds were characterized and screened for anti-HIV and antifungal activities (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).
- Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides (2016): The study focused on synthesizing and confirming the chemical structures of benzenesulfonamides, investigating their inhibitory effects on carbonic anhydrase (Gul, Kucukoglu, Yamali, Bilginer, Yuca, Ozturk, Taslimi, Gulcin, & Supuran, 2016).
Antibacterial Applications
- Synthesis of Benzenesulfonamides as Antibacterial Agents (2019): A new series of benzenesulfonamides were synthesized, showing inhibitory action against Escherichia coli, and assessed for cytotoxicity (Abbasi, Fatima, Rehman, Siddiqui, Shah, Shahid, & Fatima, 2019).
Propriétés
IUPAC Name |
4-chloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3O3S/c1-23-11-13-24(14-12-23)20(16-3-7-18(27-2)8-4-16)15-22-28(25,26)19-9-5-17(21)6-10-19/h3-10,20,22H,11-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCZTQRXPBKBNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

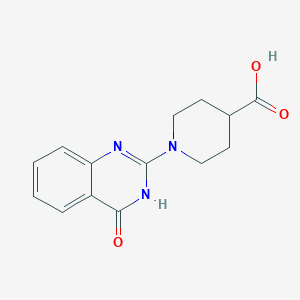
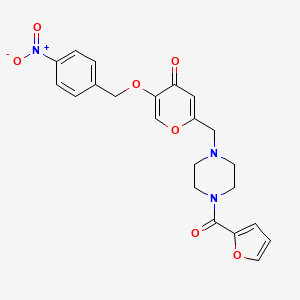
![3-Ethyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine](/img/structure/B2362595.png)
![1-methyl-3-(2-methylbenzyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2362596.png)
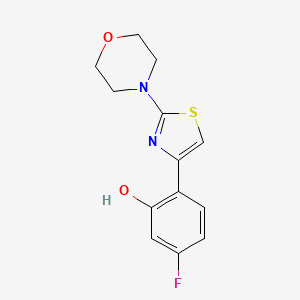
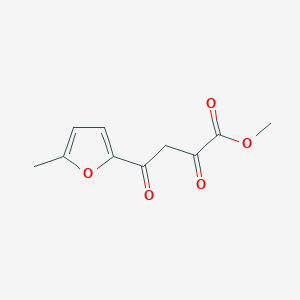
![(4-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2362600.png)
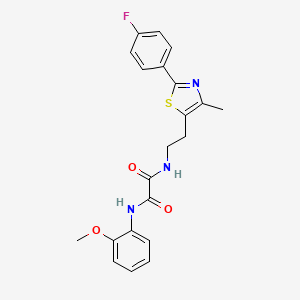
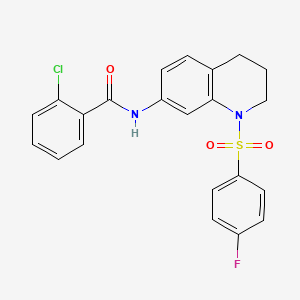
![3-pentyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2362607.png)
